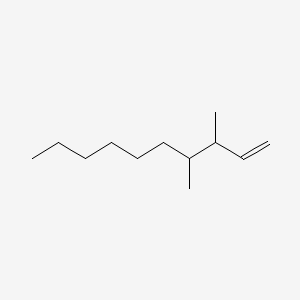

3,4-Dimethyl-1-decene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50871-03-9 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

3,4-dimethyldec-1-ene |

InChI |

InChI=1S/C12H24/c1-5-7-8-9-10-12(4)11(3)6-2/h6,11-12H,2,5,7-10H2,1,3-4H3 |

InChI Key |

UQFBFCHTLWGJAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(C)C=C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3,4 Dimethyl 1 Decene

Detailed Reaction Mechanisms of Alkene Transformations

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of alkenes like 3,4-dimethyl-1-decene. Reactions such as hydroformylation, which introduces a formyl group, are of significant industrial importance. The mechanism of rhodium-catalyzed hydroformylation, for instance, involves a well-established catalytic cycle. For a substrate like 1-decene (B1663960), this process can be highly selective. rsc.org

The catalytic cycle for the hydroformylation of this compound would likely proceed through the following key steps:

Ligand Dissociation: A catalytically active 16-electron rhodium complex is formed from the 18-electron precatalyst by dissociation of a ligand, typically carbon monoxide (CO).

Olefin Coordination: The alkene, this compound, coordinates to the vacant site on the rhodium center.

Hydride Migration (Insertion): A hydride ligand on the rhodium migrates to one of the carbons of the double bond. This insertion can occur in two ways, leading to either a linear or a branched alkyl-rhodium intermediate. For a terminal alkene, insertion at C2 (Markovnikov) leads to a branched product, while insertion at C1 (anti-Markovnikov) results in a linear product. The steric bulk of the methyl groups at C3 and C4 would be expected to influence this step, potentially favoring the formation of the linear aldehyde to minimize steric hindrance.

CO Insertion: A molecule of CO inserts into the rhodium-alkyl bond, forming an acyl-rhodium complex.

Oxidative Addition of H₂: Dihydrogen undergoes oxidative addition to the rhodium center.

Reductive Elimination: The acyl group and a hydride ligand are eliminated from the rhodium center, yielding the aldehyde product and regenerating the active catalyst.

Kinetic studies on similar long-chain alkenes have shown that the reaction can have a negative order in CO and positive orders in the alkene and H₂. nih.gov Furthermore, isotopic labeling studies have indicated that the initial rhodium hydride addition to the alkene is largely irreversible. nih.gov

Another important transition metal-mediated reaction is the Wacker oxidation, which typically converts terminal alkenes to methyl ketones. The catalytic cycle, involving palladium(II) and a copper(II) co-catalyst, proceeds via:

Alkene Complexation: this compound coordinates to the Pd(II) center.

Nucleophilic Attack: A water molecule attacks the coordinated alkene, usually at the more substituted carbon (C2), leading to a hydroxy-palladium intermediate.

β-Hydride Elimination and Reductive Elimination: This is followed by steps that result in the formation of the enol, which then tautomerizes to the methyl ketone, and Pd(0).

Catalyst Reoxidation: The Cu(II) co-catalyst reoxidizes the Pd(0) back to Pd(II), and an oxidant like oxygen reoxidizes the resulting Cu(I).

For internal or cyclic olefins, the Wacker-type oxidation can be more complex, sometimes leading to isomerization of the double bond. researchgate.net

Carbocationic Rearrangements and Hydride Shifts in Alkene Chemistry

Reactions of alkenes that proceed through carbocation intermediates are susceptible to rearrangements, such as hydride and alkyl shifts, to form more stable carbocations. nih.govmdpi.com Acid-catalyzed hydration of this compound is a prime example where such rearrangements are plausible.

The mechanism would be initiated by the protonation of the terminal double bond. According to Markovnikov's rule, the proton will add to the less substituted carbon (C1), leading to the formation of a secondary carbocation at C2.

Initial Carbocation Formation:

H⁺ adds to C1 of this compound.

A secondary carbocation is formed at C2.

This secondary carbocation is adjacent to a tertiary carbon (C3) and a chiral center (C4). This proximity creates the possibility of a 1,2-hydride shift from C3 to C2.

1,2-Hydride Shift:

A hydrogen atom from C3, along with its bonding electrons, migrates to the positively charged C2.

This rearrangement results in the formation of a more stable tertiary carbocation at C3.

Following the rearrangement, a nucleophile, such as water in the case of hydration, will attack the more stable tertiary carbocation. This will lead to the formation of a tertiary alcohol as the major product, rather than the secondary alcohol expected from direct addition without rearrangement. The driving force for this rearrangement is the increased stability of the tertiary carbocation compared to the initial secondary carbocation. libretexts.org Similar rearrangements are common in the acid-catalyzed addition of hydrogen halides to alkenes with comparable substitution patterns. nih.gov

Radical-Mediated Processes for Alkene Difunctionalization

Radical-mediated reactions provide an alternative pathway for the functionalization of alkenes, often with regioselectivity complementary to ionic additions. A classic example is the anti-Markovnikov addition of HBr in the presence of peroxides.

The mechanism for the radical addition of HBr to this compound would involve the following steps:

Initiation: Peroxides, upon heating or irradiation, generate alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•).

Propagation:

The bromine radical adds to the double bond of this compound. This addition occurs at the less substituted carbon (C1) to form the more stable secondary radical at C2. The stability of carbon radicals follows the same trend as carbocations (tertiary > secondary > primary).

The resulting secondary alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product (1-bromo-3,4-dimethyl-decane) and regenerating a bromine radical to continue the chain reaction.

More advanced radical difunctionalization reactions allow for the introduction of two different functional groups across the double bond. These processes often involve the generation of a radical species that adds to the alkene, followed by trapping of the resulting radical intermediate by another reagent. scilit.com For instance, a photocatalytic process could be envisioned where an initial radical adds to C1 of this compound, and the subsequent radical at C2 is then trapped by another species, leading to a 1,2-difunctionalized product. rsc.org

Stereochemical Outcomes and Stereoselectivity Control

The presence of pre-existing stereocenters at C3 and C4 in this compound introduces a significant layer of complexity and opportunity for stereocontrol in its reactions.

Kinetic vs. Thermodynamic Control in Diastereoselective Reactions

In many reactions, two or more stereoisomeric products can be formed through different reaction pathways. The product distribution can often be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. masterorganicchemistry.comyoutube.com

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is the kinetic product. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. Under these conditions, the product distribution will reflect the relative thermodynamic stabilities of the products, with the most stable product being the major one. This is the thermodynamic product. youtube.com

For a reaction like the epoxidation of this compound, the approach of the oxidizing agent to the two faces of the double bond (the re and si faces) will be diastereotopic due to the influence of the nearby chiral centers. This will lead to two diastereomeric epoxides. The transition states leading to these two diastereomers will have different energies. The product formed via the lower energy transition state will be the kinetic product. If the epoxidation is reversible or if the products can interconvert under the reaction conditions (which is generally not the case for epoxidation), a thermodynamic product could be favored.

The classic example of kinetic versus thermodynamic control is the addition of HBr to a conjugated diene. libretexts.org While this compound is not a conjugated diene, the principle can be applied to reactions where an initial product can rearrange to a more stable one, such as in allylic substitutions on derivatives of this alkene. quimicaorganica.org

Influence of Substrate Structure on Stereochemical Induction

The stereochemical outcome of reactions involving this compound will be heavily influenced by its inherent chirality. This is known as substrate-controlled stereoselectivity. The existing stereocenters at C3 and C4 can direct the approach of reagents to one of the two faces of the alkene.

For example, in a Simmons-Smith cyclopropanation, the zinc carbenoid reagent can be directed by a nearby hydroxyl group. mdpi.com If this compound were converted to the corresponding allylic alcohol (3,4-dimethyl-dec-1-en-3-ol), the hydroxyl group at C3 would likely direct the cyclopropanation to the syn face, leading to a high degree of diastereoselectivity. echemi.com

Similarly, in a Sharpless asymmetric epoxidation of such an allylic alcohol, the chiral catalyst and the substrate's chirality would both play a role in determining the stereochemical outcome. The matching or mismatching of the catalyst's and substrate's stereochemical preferences would lead to either high diastereoselectivity (matched case) or lower diastereoselectivity (mismatched case). wikipedia.org

The steric bulk of the methyl groups at C3 and the long alkyl chain will also play a crucial role in directing the approach of reagents. In general, reagents will approach from the less sterically hindered face of the double bond, a principle that governs many diastereoselective reactions.

Below is an interactive data table summarizing the expected outcomes for various reactions of this compound based on the mechanistic principles discussed.

| Reaction | Reagents | Key Intermediate | Expected Major Product Feature | Controlling Factors |

| Hydroformylation | H₂/CO, Rh catalyst | Alkyl-rhodium complex | Linear aldehyde | Steric hindrance from C3/C4 methyl groups |

| Acid-Catalyzed Hydration | H₃O⁺ | Carbocation | Tertiary alcohol (rearranged product) | Stability of tertiary vs. secondary carbocation |

| Radical Addition of HBr | HBr, ROOR | Alkyl radical | 1-Bromo product (anti-Markovnikov) | Stability of secondary vs. primary radical |

| Simmons-Smith Cyclopropanation | CH₂I₂, Zn(Cu) | Zinc carbenoid | Diastereomeric cyclopropanes | Substrate-controlled facial selectivity |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Organopalladium complex | Methyl ketone | Regioselectivity of nucleophilic attack |

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 1 Decene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying complex organic molecules like 3,4-Dimethyl-1-decene. scienceopen.com

DFT calculations are exceptionally useful for mapping out the potential energy surfaces of chemical reactions. researchgate.net By applying DFT, researchers can model the detailed mechanism of reactions involving the double bond of this compound, such as electrophilic additions, oxidations, or polymerizations.

This process involves calculating the optimized geometries and energies of the reactants, products, and any intermediates. Crucially, DFT can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. pku.edu.cn For instance, in a hypothetical hydrohalogenation reaction, DFT could be used to model the formation of the carbocation intermediate and the subsequent nucleophilic attack, providing a step-by-step energetic profile of the entire reaction pathway.

Illustrative Data Table: Hypothetical DFT-Calculated Energies for the Hydrobromination of this compound

This table presents hypothetical energy values for key species in a reaction pathway, as would be calculated using a DFT method like B3LYP/6-31G*. The Gibbs Free Energy (G) values are used to determine the reaction's spontaneity and the activation barriers.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants (Alkene + HBr) | 0.00 | 0.00 | The initial state of the system. |

| Transition State 1 (TS1) | +15.2 | +16.5 | The energy barrier for the initial electrophilic attack on the double bond. |

| Carbocation Intermediate (Markovnikov) | +5.8 | +6.2 | The more stable tertiary carbocation formed after the proton adds to C1. |

| Transition State 2 (TS2) | +7.1 | +7.5 | The energy barrier for the bromide ion attacking the carbocation. |

| Product (4-bromo-3,4-dimethyldecane) | -12.4 | -11.9 | The final, thermodynamically favored product. |

Many reactions involving alkenes can yield multiple products, depending on the region of the molecule that reacts (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity). DFT is a powerful predictive tool for determining the likely outcome of such reactions. researchgate.net

For this compound, a key question in an electrophilic addition reaction is whether the electrophile adds to the first or second carbon of the double bond, leading to different regioisomers. By calculating the activation energies for the transition states leading to each possible product, DFT can predict the favored constitutional isomer. rsc.org The pathway with the lower activation energy will be kinetically favored, corresponding to the major product. pku.edu.cn

Similarly, the stereoselectivity of a reaction, such as the syn or anti addition in hydroboration-oxidation, can be investigated. The chiral center at the C4 position of this compound means that reactions at the double bond can lead to the formation of diastereomers. DFT calculations can model the transition states for attack from different faces of the alkene, and the energy differences can be used to predict the diastereomeric ratio of the products. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a system. mdpi.com This approach is invaluable for understanding processes in solution and the conformational flexibility of molecules.

In catalyzed reactions, such as transition-metal-catalyzed polymerization or hydrogenation, the interaction between the substrate (this compound) and the catalyst is critical. MD simulations can model this interaction in an explicit solvent environment, mimicking realistic reaction conditions. chemrxiv.org

A simulation could track the trajectory of a this compound molecule as it approaches the active site of a catalyst. The analysis of these trajectories can reveal key information, such as the preferred orientation of the alkene as it binds, the specific non-covalent interactions (e.g., van der Waals forces) that stabilize the substrate-catalyst complex, and the residence time of the substrate in the active site. This dynamic information complements the static picture provided by DFT and is crucial for designing more efficient catalysts. mdpi.com

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules. pitt.edu By simulating the molecule's motion at a given temperature, MD can sample numerous conformations over time. This data can be used to identify the most stable (lowest energy) conformers and to understand the pathways and energy barriers for interconversion between them. Understanding which conformers are most populated is essential, as the molecule's reactivity can be highly dependent on its 3D structure. nih.gov

Interactive Data Table: Hypothetical Conformational Energy Profile of this compound

This interactive table shows hypothetical data from a conformational search, illustrating how the potential energy of the molecule might change with rotation around the C3-C4 bond. Users can sort the data to identify the lowest energy conformers.

| Conformer ID | C2-C3-C4-C5 Dihedral Angle (°) | Potential Energy (kcal/mol) | Description |

| Conf-1 | -175 | 1.2 | Staggered, near anti-periplanar |

| Conf-2 | -120 | 4.5 | Eclipsed conformation |

| Conf-3 | -65 | 0.2 | Staggered, gauche (Low Energy) |

| Conf-4 | 0 | 5.1 | Eclipsed conformation (High Energy) |

| Conf-5 | 62 | 0.0 | Staggered, gauche (Global Minimum) |

| Conf-6 | 120 | 4.6 | Eclipsed conformation |

| Conf-7 | 180 | 1.1 | Staggered, anti-periplanar |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Beyond DFT, a range of quantum chemical methods can be used to probe the fundamental electronic properties of this compound, which in turn govern its reactivity. researchgate.net These calculations provide insights into how the molecule will interact with other reagents.

Key properties that can be calculated include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The double bond in this compound is an electron-rich region, resulting in a high-energy HOMO that is localized on the π-bond, making it susceptible to attack by electrophiles.

Another useful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a region of negative potential around the C=C double bond, confirming it as the primary site for electrophilic attack.

Table of Hypothetical Calculated Electronic Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 0.3 D | A small value indicates a largely nonpolar molecule. |

| Ionization Potential | 8.9 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | -0.8 eV | The energy released when an electron is added to the molecule. |

Frontier Molecular Orbital Theory in Alkene Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. wikipedia.org It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org For an alkene like this compound, the C=C double bond contains the π-bond, which is the HOMO, making it the nucleophilic or electron-donating component in most of its reactions. ucsb.edu

The energy of the HOMO and LUMO, and the gap between them, are critical determinants of reactivity. Alkyl groups, such as those present in this compound, are electron-donating. This property increases the energy of the HOMO of the π-bond, making the alkene more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted alkenes like ethene. acs.org A higher HOMO energy results in a smaller energy gap between the alkene's HOMO and the electrophile's LUMO, leading to a stronger interaction and a faster reaction rate. nih.gov

Computational methods, such as Density Functional Theory (DFT), can accurately calculate the energies of these frontier orbitals. alrasheedcol.edu.iq The spatial distribution of the HOMO is also important; for this compound, the HOMO would be localized around the C1 and C2 atoms of the double bond. The reactivity and the HOMO-LUMO gap are influenced by the degree of substitution. acs.org

| Alkene | Substitution Pattern | Relative HOMO Energy | Relative HOMO-LUMO Gap (ΔE) | Predicted Reactivity toward Electrophiles |

|---|---|---|---|---|

| Ethene | Unsubstituted | Low | Large | Base |

| Propene | Monosubstituted | Medium | Medium | Increased |

| 2-Methylpropene | Disubstituted | High | Small | High |

| This compound | Disubstituted (at C3, C4) | Medium-High | Medium-Small | High (similar to other substituted alkenes) |

Charge Distribution and Electrostatic Potentials in Reactive Intermediates

Many reactions of alkenes, such as electrophilic addition, proceed through charged intermediates, specifically carbocations. libretexts.org The stability of these intermediates is a critical factor that determines the reaction pathway and the regioselectivity of the product, as famously described by Markovnikov's rule. chemguide.co.uk Computational chemistry allows for the detailed study of these transient species.

In the case of an electrophilic attack on this compound (e.g., by HBr), the proton (H+) can add to either C1 or C2 of the double bond.

Path A: Addition to C1 generates a carbocation at C2 (a secondary carbocation).

Path B: Addition to C2 generates a carbocation at C1, which would immediately rearrange via a hydride shift from C3 to the more stable carbocation at C4 (a tertiary carbocation).

Theoretical calculations consistently show that the stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org This stability is attributed to two main electronic effects: the inductive effect and hyperconjugation, where adjacent C-H or C-C σ-bonds donate electron density to the empty p-orbital of the carbocation. vedantu.comdocbrown.info A tertiary carbocation has more alkyl groups to stabilize the positive charge. chemguide.co.uk Therefore, the reaction pathway that proceeds through the more stable tertiary carbocation intermediate is energetically favored, and this dictates the major product of the reaction. quora.com

Computational tools can generate electrostatic potential (ESP) maps , which visualize the charge distribution on a molecule's surface. libretexts.orgyoutube.com For a carbocation intermediate, an ESP map would show a region of high positive potential (typically colored blue) localized around the positively charged carbon, clearly illustrating the electrophilic nature of this center. youtube.com The map would also show how this positive charge is delocalized and stabilized by the surrounding alkyl groups. libretexts.org

| Carbocation Type | Number of Alkyl Substituents | Key Stabilizing Effects | Relative Stability | Example Intermediate from this compound |

|---|---|---|---|---|

| Methyl | 0 | None | Least Stable | N/A |

| Primary (1°) | 1 | Inductive Effect, Hyperconjugation | Low | Not formed |

| Secondary (2°) | 2 | Greater Inductive Effect & Hyperconjugation | Moderate | At C2 (minor pathway) |

| Tertiary (3°) | 3 | Maximum Inductive Effect & Hyperconjugation | Most Stable | At C4 (major pathway via rearrangement) |

Predictive Modeling for Catalyst Performance and Rational Design

The rational design of catalysts aims to create more efficient and selective catalysts based on a fundamental understanding of their structure and mechanism. jnu.ac.in Computational chemistry, particularly DFT, has become an indispensable tool in this field, especially for reactions involving olefins like this compound. researchgate.netmdpi.com Modeling is extensively used to study Ziegler-Natta and metallocene catalysts, which are crucial for olefin polymerization. researchgate.netacs.org

Predictive models are often built by establishing a Quantitative Structure-Activity Relationship (QSAR), where catalyst performance (e.g., activity, selectivity) is correlated with calculated molecular descriptors. rsc.org These descriptors can be electronic (e.g., charge on the metal center, HOMO/LUMO energies) or steric (e.g., ligand cone angle, accessible surface area).

For instance, in designing a catalyst for the isomerization of this compound, computational models could be used to:

Screen Potential Catalysts: Virtually test a library of catalyst candidates to predict their performance without the need for extensive experimental synthesis and testing. researchgate.net

Elucidate Reaction Mechanisms: Map out the entire catalytic cycle, identifying transition states and intermediates to understand the factors controlling reaction rate and selectivity. acs.org

Optimize Ligand Structure: Systematically modify the ligands attached to the metal center and calculate the effect on catalyst performance, guiding the synthesis of improved catalysts. rsc.org

Machine learning algorithms are increasingly being integrated with computational chemistry data to build more sophisticated and accurate predictive models, accelerating the discovery of novel catalysts for specific applications involving complex alkenes. researchgate.net

| Descriptor Type | Example Descriptor | Property Predicted | Relevance to Rational Design |

|---|---|---|---|

| Electronic | Charge on Metal Center | Catalyst Activity, Lewis Acidity | Tuning the electrophilicity of the active site. |

| Electronic | HOMO/LUMO Energy | Redox potential, Reactivity | Matching catalyst orbitals with substrate orbitals for efficient reaction. |

| Steric | Ligand Cone Angle | Stereoselectivity, Regioselectivity | Controlling the approach of the substrate to the active site. |

| Thermodynamic | Substrate Binding Energy | Catalyst Activity | Ensuring the substrate binds effectively but the product can be released. |

| Thermodynamic | Activation Energy (ΔG‡) | Reaction Rate | Designing catalysts that lower the energy barrier to the desired reaction. |

Advanced Spectroscopic and Analytical Research Techniques for 3,4 Dimethyl 1 Decene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3,4-Dimethyl-1-decene, NMR provides unambiguous evidence of its carbon skeleton and the specific arrangement of its atoms.

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environments of the hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle of this compound. researchgate.netomicsonline.org

¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) at the C1 position would appear in the characteristic downfield region for alkenes (typically 4.9-5.9 ppm). Protons on the methyl groups (at C3 and C4) and along the decyl chain would appear in the upfield region (typically 0.8-2.0 ppm). The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. nih.gov For this compound, distinct signals would be observed for the two sp² hybridized carbons of the double bond (C1 and C2) and the ten sp³ hybridized carbons of the aliphatic portion of the molecule, including the two methyl branches.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is crucial for establishing proton-proton connectivities through bonds. researchgate.net It would reveal correlations between the vinyl protons and the proton at the C3 position. Further correlations would trace the connectivity along the carbon backbone, for instance, showing the coupling between the proton at C4 and the adjacent methylene (B1212753) protons of the hexyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. omicsonline.org An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, for example, confirming the attachment of the vinyl protons to C1 and the methyl protons to their respective carbon atoms. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. omicsonline.org This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the methyl protons at C3 to the carbons at C2 and C4, and from the vinyl protons at C1 to the chiral center at C3, thereby confirming the positions of the methyl groups relative to the double bond. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H on C1 | ¹H NMR | 4.9 - 5.1 | dd |

| H on C1 | ¹H NMR | 5.7 - 5.9 | ddd |

| H on C3 | ¹H NMR | ~2.1 | m |

| H on C4 | ¹H NMR | ~1.4 | m |

| H on C10 | ¹H NMR | ~0.9 | t |

| H on C3-CH₃ | ¹H NMR | ~1.0 | d |

| H on C4-CH₃ | ¹H NMR | ~0.85 | d |

| C1 | ¹³C NMR | ~114 | CH₂ |

| C2 | ¹³C NMR | ~142 | CH |

| C3 | ¹³C NMR | ~40 | CH |

| C4 | ¹³C NMR | ~38 | CH |

| C10 | ¹³C NMR | ~14 | CH₃ |

| C3-CH₃ | ¹³C NMR | ~19 | CH₃ |

| C4-CH₃ | ¹³C NMR | ~16 | CH₃ |

In situ NMR spectroscopy allows for the real-time observation of chemical reactions directly within an NMR tube, providing a powerful method for studying reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. d-nb.infochemrxiv.org Although specific studies on this compound are not prevalent, this technique could be applied to monitor reactions such as its synthesis (e.g., via a Wittig reaction) or its subsequent functionalization (e.g., hydrogenation, epoxidation, or polymerization). By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of product signals. researchgate.net This quantitative data allows for the determination of reaction rates and orders, providing deep mechanistic insights into the chemical processes involving this compound. rsc.orgresearchgate.net

Mass Spectrometry (MS) in Reaction Pathway Analysis and Product Identification

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for identifying unknown compounds, determining their elemental composition, and probing their structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is ideal for analyzing complex mixtures containing this compound, allowing for its separation from isomers, reactants, and byproducts before mass analysis. nih.gov

Upon entering the mass spectrometer, the separated this compound is ionized, typically by electron ionization (EI), which causes the molecular ion to fragment in a reproducible pattern. This fragmentation pattern serves as a chemical "fingerprint." The mass spectrum of this compound shows characteristic fragments resulting from the cleavage of the hydrocarbon chain. nist.gov

Table 2: Key Mass Spectral Data (GC-MS) for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ |

| Molecular Weight | 168.32 g/mol |

| m/z of Top Peak | 57 |

| m/z of 2nd Highest Peak | 43 |

| m/z of 3rd Highest Peak | 71 |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its molecular formula, C₁₂H₂₄, from other formulas with the same nominal mass. The experimentally measured exact mass would be compared to the theoretical exact mass to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₁₂H₂₄ | 168.187801 |

This capability is crucial in reaction analysis to confirm that a product has the expected elemental composition, ruling out alternative structures or the incorporation of unintended atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. pitt.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. openstax.org The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. pressbooks.publibretexts.org

=C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) would indicate the stretching of the C-H bonds on the vinyl group (C1). orgchemboulder.com

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the aliphatic part of the molecule. openstax.org

C=C Stretch: A characteristic absorption around 1640-1650 cm⁻¹ would confirm the presence of the carbon-carbon double bond. orgchemboulder.com

=C-H Bend: Out-of-plane bending vibrations for the monosubstituted alkene group (=CH₂) typically appear as strong bands around 910 and 990 cm⁻¹. pressbooks.publibretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibration would give a strong signal in the Raman spectrum, complementing the IR data. researchgate.net

Both techniques can be used to monitor the progress of reactions involving this compound. For example, during a hydrogenation reaction, the disappearance of the characteristic alkene peaks (C=C stretch and =C-H stretch) and the growth of alkane C-H signals would indicate the conversion of the alkene to the corresponding alkane. nih.govdocbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Vinyl (=C-H) | 3020 - 3100 |

| C-H Stretch | Aliphatic (-C-H) | 2850 - 2960 |

| C=C Stretch | Alkene | 1640 - 1650 |

| C-H Bend | Monosubstituted Alkene | 910 and 990 |

Chromatographic Methods for Separation and Quantification of Complex Reaction Mixtures

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex matrices, such as reaction mixtures resulting from synthesis or isomerization processes. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility of the analyte and the other components present in the mixture.

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed research into the analysis of C12 branched alkenes, such as dodecenes, reveals that comprehensive two-dimensional gas chromatography (GCxGC) coupled with a flame ionization detector (FID) or time-of-flight mass spectrometer (TOF-MS) is particularly effective for resolving complex isomeric mixtures. nih.govnih.gov In a typical GCxGC setup, a nonpolar column is used in the first dimension, followed by a mid-polar or polar column in the second dimension. nih.gov This orthogonal separation mechanism provides enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.gov

For the specific analysis of this compound, the Kovats Retention Index (RI) is a valuable parameter for its identification. The RI relates the retention time of an analyte to the retention times of n-alkane standards. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1246 for this compound on a standard polar stationary phase. The retention behavior of branched alkenes is influenced by factors such as the degree of branching and the position of the double bond. Generally, branched isomers will have different retention times than their linear counterparts. nih.gov

Quantitative analysis of this compound in a mixture can be achieved using GC-FID, which offers a wide linear range and high sensitivity for hydrocarbons. By incorporating an internal or external standard, the concentration of the target analyte can be accurately determined from the peak area.

Below is a representative data table outlining typical GC parameters for the analysis of C12 branched alkenes, which would be applicable for this compound.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min |

| Detector Temperature | 280 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Expected Retention Time for C12 Alkenes | 15 - 25 min |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species and Preparative Separation

While GC is well-suited for the volatile this compound, High-Performance Liquid Chromatography (HPLC) becomes essential for the analysis of its non-volatile derivatives or for its purification from a complex reaction mixture on a larger scale (preparative chromatography). warwick.ac.ukrjptonline.org The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

For the separation of olefinic isomers, reversed-phase HPLC using a C18 stationary phase is a common approach. google.com Research has shown that the resolution of cis/trans isomers and other structurally similar alkenes can be enhanced by the addition of short-chain alkanes or alkenes (e.g., C6-C12 alkenes) to the mobile phase. google.com The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous component, which may be buffered or contain additives like phosphoric acid to improve peak shape. google.comchromatographyonline.com

Detection in HPLC for non-UV-absorbing compounds like this compound can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For quantitative analysis, careful calibration with standards is necessary.

Preparative HPLC is a powerful technique for isolating and purifying significant quantities of a target compound. warwick.ac.ukrjptonline.org By scaling up an analytical HPLC method, it is possible to obtain pure this compound from a reaction mixture for further spectroscopic analysis or as a reference standard. This involves using larger columns, higher flow rates, and larger injection volumes. warwick.ac.uk

The following table provides a hypothetical set of HPLC conditions for the analytical separation of C12 alkene isomers, which could be adapted for this compound.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of C12 Alkene Isomers

| Parameter | Condition |

|---|---|

| Instrument | HPLC with Refractive Index Detector (RID) |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Methanol:Water (95:5 v/v) with 2% 1-Octene (B94956) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | Refractive Index Detector (RID) |

Polymerization and Oligomerization Studies of 3,4 Dimethyl 1 Decene

Homopolymerization of Branched Alpha-Olefins

The homopolymerization of sterically hindered alpha-olefins like 3,4-dimethyl-1-decene is a specialized area of research. The presence of alkyl branches near the vinyl group affects catalyst accessibility and insertion kinetics, which in turn dictates the polymer's microstructure and stereoregularity.

Investigation of Stereoregularity and Microstructure in Poly(this compound)

Direct studies providing detailed analysis of the stereoregularity and microstructure of poly(this compound) are not extensively available in publicly accessible literature. However, insights can be drawn from research on structurally similar branched alpha-olefins. For instance, studies on the polymerization of 4-methyl-1-pentene (B8377) have demonstrated that the stereochemistry of the resulting polymer is highly dependent on the catalyst system employed.

The microstructure of polyolefins is typically elucidated using techniques such as 13C and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.netnih.gov These methods allow for the quantification of different tacticities (isotactic, syndiotactic, atactic) and the identification of regioerrors in monomer insertion. For a polymer derived from this compound, NMR analysis would be crucial to determine the arrangement of the repeating units and the regularity of the polymer chain. The steric bulk of the 3,4-dimethylpentyl group is expected to present a significant challenge to achieving high stereoregularity.

Role of Metallocene and Post-Metallocene Catalysts in Precision Polymerization

Metallocene and post-metallocene catalysts have revolutionized olefin polymerization by offering single-site catalytic activity, which allows for precise control over polymer architecture. nih.govzendy.io

Metallocene Catalysts: These catalysts, typically based on Group 4 metals like zirconium and titanium, are known for their ability to produce polymers with narrow molecular weight distributions and controlled stereochemistry. nih.govmdpi.com In the context of sterically hindered olefins, the ligand framework of the metallocene plays a critical role. Catalysts with more open structures may be necessary to accommodate the bulky monomer. The polymerization of branched alpha-olefins using metallocene catalysts often results in lower catalytic activities and polymer molecular weights compared to linear alpha-olefins due to steric hindrance. mdpi.com

Post-Metallocene Catalysts: This class of catalysts, which includes a wide variety of non-cyclopentadienyl ligand systems, offers even greater tunability of electronic and steric properties. researchgate.netacs.orgacs.org For challenging monomers like this compound, post-metallocene catalysts might provide the necessary combination of steric accessibility and electronic properties to facilitate polymerization. Research on these catalysts for hindered olefins is an active area, aiming to overcome the limitations of traditional Ziegler-Natta and metallocene systems.

Copolymerization with Other Monomers

The incorporation of branched alpha-olefins into common polymer backbones like polyethylene (B3416737) and polypropylene (B1209903) can significantly alter the material's properties.

Incorporation of this compound Units into Polymer Backbones

Specific data on the copolymerization of this compound is scarce. However, studies on the copolymerization of ethylene (B1197577) with other branched alpha-olefins, such as 4-methyl-1-pentene, have been conducted. acs.orgacs.orgrsc.org These studies indicate that the incorporation of bulky comonomers is generally lower than that of linear alpha-olefins and is highly dependent on the catalyst used and the polymerization conditions. The reactivity ratios of the comonomers are a key parameter in determining the final polymer composition and microstructure. For the copolymerization of ethylene and this compound, a catalyst system that can effectively accommodate the steric bulk of the branched olefin would be required for successful incorporation.

Impact on Polymer Architecture and Macromolecular Properties

The introduction of bulky side chains, such as the 3,4-dimethylpentyl group from this compound, into a polymer backbone like polyethylene would be expected to have a profound impact on its properties. These branches would disrupt the crystalline structure of the polymer, leading to a decrease in crystallinity and density. mdpi.com This, in turn, would affect the mechanical properties, such as reducing stiffness and increasing flexibility and impact strength. The thermal properties would also be altered, with a likely decrease in the melting point.

Oligomerization for Specialty Chemical Precursors

Oligomers of alpha-olefins are valuable intermediates in the synthesis of various specialty chemicals, including synthetic lubricants, plasticizers, and surfactants.

The oligomerization of branched alpha-olefins can lead to products with unique structures and properties. For instance, the dimerization of a branched alpha-olefin would result in a highly branched C24 molecule. A study by Kissin and Schwab on the post-oligomerization of alpha-olefin oligomers, including those from 4-methyl-1-pentene, demonstrated a two-stage process to produce base stocks for synthetic lubricating oils. researchgate.net This approach involves an initial oligomerization using metallocene catalysts, followed by further oligomerization of the vinylidene-containing dimers and trimers with cationic catalysts. Such a strategy could potentially be applied to this compound to produce highly branched oligomers suitable for use as high-performance synthetic lubricants, which often benefit from a high degree of branching to achieve low pour points and good viscosity indices.

Controlled Oligomerization to Defined Molecular Weight Fractions

There is no available research data on the controlled oligomerization of this compound. Studies on similar but structurally distinct alpha-olefins have explored various catalyst systems and reaction conditions to control molecular weight, but these findings cannot be directly extrapolated to this compound due to its unique branched structure.

Structure-Property Relationships in Branched Oligomeric Products

As no studies on the oligomerization of this compound were identified, there is no information available regarding the structure-property relationships of its potential oligomeric products. The influence of the specific branching pattern originating from the 3,4-dimethyl structure on properties such as viscosity, thermal stability, and rheology has not been investigated.

Applications of 3,4 Dimethyl 1 Decene As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Organic Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Chiral olefins can serve as valuable starting materials for a variety of asymmetric transformations.

In principle, an alkene such as 3,4-Dimethyl-1-decene, which possesses stereocenters, could undergo a range of asymmetric reactions. These could include asymmetric epoxidation, dihydroxylation, or hydroformylation to introduce new stereocenters with high enantioselectivity. However, there is a lack of specific studies in the scientific literature that utilize this compound for these transformations to produce enantiomerically pure products. The steric hindrance provided by the methyl groups at the 3 and 4 positions could potentially influence the stereochemical outcome of such reactions, but without experimental data, this remains speculative.

Chiral building blocks are essential for the synthesis of many bioactive molecules and pharmaceutical intermediates. While olefins with specific substitution patterns are often targeted for such syntheses, there is no available research demonstrating the use of this compound as a key precursor for any known bioactive compounds or pharmaceutical intermediates.

Intermediates for Specialty Polymers and Materials Science Research

The structure of olefin monomers is a critical factor in determining the properties of the resulting polymers. The incorporation of branched olefins can significantly impact polymer characteristics such as crystallinity, density, and mechanical properties.

The use of substituted α-olefins in polymerization can lead to polyolefins with tailored microstructures. In theory, the polymerization of this compound could yield a polymer with pendant octyl chains, further substituted with methyl groups. This structure could result in a polymer with a unique combination of properties. However, there are no published studies on the homopolymerization or copolymerization of this compound to create novel polyolefin structures. Research in this area has predominantly focused on less sterically hindered or more readily available monomers.

The development of advanced polymeric materials often relies on the precise control of polymer architecture. While the inclusion of branched monomers is a known strategy for tuning polymer properties, there is no documented research on the use of this compound for the development of advanced polymeric materials with specific, tuned properties.

Role in the Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Synthetic chemists often employ a variety of building blocks to construct these intricate molecular architectures. Despite the structural features of this compound, there is no evidence in the scientific literature of its use as a strategic building block in the total synthesis of any known natural products or their analogues.

Incorporation into Polyketide and Terpenoid Scaffolds

While specific, documented examples of the direct incorporation of this compound into polyketide or terpenoid natural products are not prominent in readily available scientific literature, its structural features allow for a theoretical discussion of how it could serve as a precursor or fragment in their synthesis.

Polyketides are a large class of natural products synthesized biologically from the repeated condensation of acetyl-CoA and malonyl-CoA or their derivatives. biotrop.org Their backbones are often characterized by repeating propionate (B1217596) or acetate (B1210297) units, leading to chains with multiple methyl-substituted stereocenters. Synthetic chemists often mimic this modular approach. A molecule like this compound could theoretically be modified and integrated into a polyketide chain. For instance, oxidative cleavage of its terminal double bond could yield a carboxylic acid or an aldehyde. This functionalized fragment, containing the pre-existing 3,4-dimethyl stereochemical information, could then be coupled with other synthetic intermediates to form a segment of a complex polyketide. This approach would be valuable for creating the "skipped" methyl patterns found in some deoxypropionate natural products. mdpi.com

Terpenoids are a diverse class of natural products derived from the assembly of isoprene (B109036) units. researchgate.net While they are defined by their biogenesis from five-carbon building blocks, laboratory synthesis can involve non-traditional precursors. nih.gov The hydrocarbon backbone of this compound could, in principle, be used to construct a portion of a larger, non-canonical terpenoid-like structure. The terminal alkene provides a reactive handle for various transformations, including cyclization reactions, which are fundamental to terpenoid synthesis. researchgate.net For example, an acid-catalyzed cyclization involving the double bond and another functional group on the alkyl chain could form cyclic structures reminiscent of sesquiterpenes or diterpenes.

The potential utility of this compound in these contexts is summarized in the table below.

| Target Scaffold | Potential Role of this compound | Required Transformations |

| Polyketides | Source of a chiral, methyl-branched fragment for a deoxypropionate-type chain segment. | Oxidative cleavage of the double bond (ozonolysis, dihydroxylation followed by cleavage) to reveal a terminal functional group (aldehyde, carboxylic acid) for subsequent coupling reactions. |

| Terpenoids | As a non-isoprenoid building block to form a portion of a larger cyclic or acyclic terpene-like skeleton. | Functionalization of the alkyl chain followed by intramolecular reactions (e.g., cyclization) initiated at or involving the terminal alkene. |

Strategies for Convergent and Divergent Synthesis

The structure of this compound lends itself to theoretical application in both convergent and divergent synthetic strategies, which are designed to improve the efficiency of constructing complex molecules. wikipedia.orgscholarsresearchlibrary.com

Hypothetical Convergent Coupling Strategies

| Fragment Derived from this compound | Coupling Partner | Reaction Type | Resulting Bond/Structure |

|---|---|---|---|

| Grignard Reagent (via hydroboration/oxidation, tosylation, and Mg insertion) | Aldehyde or Ketone Fragment | Nucleophilic Addition | Secondary or Tertiary Alcohol |

| Terminal Alkyne (via cross-metathesis with a protected acetylenic partner) | Azide-containing Fragment | Click Chemistry (CuAAC) | Triazole-linked conjugate |

Divergent Synthesis Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. wikipedia.orgnih.govnih.gov This strategy is particularly valuable in medicinal chemistry for exploring structure-activity relationships. This compound, or a simple derivative, could serve as a starting point for such a strategy. The terminal double bond is a key functional group that can undergo a wide variety of chemical transformations. By applying different reaction conditions to this common starting material, a diverse set of analogues could be generated. For instance, the alkene could be subjected to epoxidation, dihydroxylation, hydroformylation, or various cyclopropanation reactions. Each of these products could then potentially undergo further modifications, rapidly generating a library of related molecules with varied functionalities stemming from the original C12 backbone.

Hypothetical Divergent Reactions from this compound

This diagram illustrates how a single starting material can be a branch point for the synthesis of multiple, distinct chemical structures.

Future Research Directions and Emerging Trends in Branched Alkene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver of innovation in olefin synthesis. The focus is on minimizing environmental impact by utilizing renewable resources and developing more efficient catalytic processes.

The reliance on fossil fuels as the primary source for chemical manufacturing is being challenged by the development of processes that use renewable feedstocks. Biomass, which includes materials like lignocellulose, fats, and oils, is a rich source of carbon that can be converted into valuable alkenes. rsc.orgnih.gov For instance, fatty acids, which are abundant and renewable, can be transformed into linear α-olefins through processes like decarbonylative dehydration. acs.org Research is actively exploring the conversion of various biomass-derived molecules, such as eugenol and itaconic acid, into functionalized alkenes through catalytic methods like olefin metathesis. nih.govrsc.org The goal is to create value chains that are not only renewable but also potentially CO2-neutral. nih.gov

Table 1: Examples of Renewable Feedstocks for Alkene Synthesis

| Feedstock | Type of Alkene Produced | Relevant Catalytic Process |

|---|---|---|

| Fatty Acids | Linear α-Olefins | Decarbonylative Dehydration |

| Eugenol | Polyfunctional Alkenes | Olefin Cross-Metathesis |

| Lignocellulosic Biomass | Various Alkenes | Catalytic Cracking/Upgrading |

Traditional methods for producing alkenes, such as steam cracking of naphtha, are highly energy-intensive. acs.org A major focus of future research is the development of catalytic processes that operate under milder conditions, thereby reducing energy consumption and associated CO2 emissions. rsc.org Homogeneous and heterogeneous catalysts are being designed to facilitate the dehydration of alcohols to alkenes at lower temperatures, providing a more sustainable alternative to high-temperature cracking. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) involves the miniaturization and parallelization of chemical reactions, allowing for the rapid screening of numerous reaction conditions, catalysts, and reagents. nih.govseqens.comnih.gov This technique is a powerful tool for accelerating reaction discovery and optimization. researchgate.netchemrxiv.org When combined with ML, HTE enables a data-driven approach to synthesis. Large datasets generated from HTE can be used to train ML models to predict reaction yields, selectivity, and optimal conditions, moving beyond traditional trial-and-error methods. beilstein-journals.org

This synergy between HTE and ML makes it feasible to collect large volumes of data and speed up the identification of the best reaction conditions. beilstein-journals.org It transforms the research paradigm from manual, iterative experimentation to an automated, data-centric workflow that can uncover novel reactivity and more efficient synthetic routes. seqens.com

The performance of a catalytic process is intrinsically linked to the properties of the catalyst. AI and ML are emerging as indispensable tools for rational catalyst design. umich.edu ML algorithms can be trained on computational and experimental data to build models that predict catalyst performance based on its structural or electronic features. rsc.orgrsc.org These predictive models can rapidly screen vast numbers of potential catalyst candidates, identifying promising materials for synthesis and testing. umich.edu This approach accelerates the discovery of catalysts with improved activity, selectivity, and stability for branched alkene synthesis. rsc.org

Table 2: Applications of AI/ML in Branched Alkene Chemistry

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Reaction Optimization | Machine Learning, Bayesian Optimization | Predict optimal reaction conditions (temperature, solvent, etc.) for higher yield and selectivity. beilstein-journals.org |

| Catalyst Discovery | Deep Learning, Genetic Algorithms | Design novel catalysts with enhanced performance by correlating structure to activity. rsc.org |

| Process Control | Neural Networks, Reinforcement Learning | Enable real-time monitoring and automated adjustment of process parameters for improved efficiency. saiwa.ai |

Exploration of Novel Reactivity Modes and Unconventional Transformations of Branched Alkenes

While traditional reactions of alkenes, such as additions to the double bond, are well-established, future research is focused on uncovering new ways to functionalize these molecules. libretexts.org The unique electronic and steric properties of branched alkenes present both challenges and opportunities for developing novel chemical transformations.

The study of isomeric effects on the reactivity of branched alkenes is crucial for understanding and controlling reaction outcomes. nrel.gov The position of the double bond and the branching pattern can significantly influence the stability of intermediates, such as carbenium ions, which in turn dictates the reaction pathway in processes like catalytic cracking. nih.govacs.org

Researchers are exploring unconventional transformations that go beyond the double bond. For example, the development of methods for the hydroarylation of olefins, which involves the addition of an aromatic C-H bond across the double bond, provides a direct way to synthesize alkylated arenes. researchgate.net Another area of intense research is the divergent functionalization of alkenes, where reaction conditions can be tuned to selectively produce different classes of compounds from the same starting materials. nih.gov The use of novel catalytic systems, including those based on photoredox catalysis, is enabling previously inaccessible transformations and allowing for the synthesis of complex molecules from simple alkene feedstocks under mild conditions. sciencedaily.comnus.edu.sg These emerging reactivity modes are expanding the synthetic chemist's toolkit and paving the way for the creation of novel materials and pharmaceuticals.

Advancements in Operando Spectroscopic Techniques for Real-time Mechanistic Elucidation

The study of branched alkene chemistry, particularly concerning complex molecules like 3,4-dimethyl-1-decene, is entering a new era of precision and understanding, largely driven by advancements in operando spectroscopic techniques. These methods allow researchers to observe catalytic processes in real-time, under actual operating conditions, providing unparalleled insights into reaction mechanisms, catalyst behavior, and the formation of transient intermediates. researchgate.netosti.govmdpi.com This shift from traditional in situ (under simulated conditions) or ex situ (post-reaction) analysis to true operando analysis—where spectroscopic characterization is coupled with simultaneous measurement of catalytic activity—is pivotal for designing more efficient and selective catalysts for the synthesis and conversion of branched alkenes. mdpi.comhkust.edu.hk

Operando spectroscopy provides a direct link between the structural dynamics of a catalyst and its performance, a crucial element for understanding the complex reaction pathways involved in branched alkene chemistry. researchgate.net The challenges in this field often revolve around controlling regioselectivity and stereoselectivity, preventing catalyst deactivation, and maximizing yield. By monitoring the catalyst and reacting species as the reaction progresses, scientists can identify the true active sites, observe how they change, and understand the mechanisms that lead to desired products or unwanted byproducts and deactivation. mdpi.comkaust.edu.sa

Recent progress has seen the development and refinement of several key operando techniques, each offering unique advantages for studying branched alkene reactions.

Key Operando Spectroscopic Techniques and Their Applications:

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopies like Fourier Transform Infrared (FTIR) and Raman are powerful tools for identifying functional groups and molecular structures of adsorbed species and reaction intermediates on a catalyst surface. mdpi.comyoutube.com Operando IR spectroscopy has been used to monitor olefin polymerization kinetics, providing data on the rate of monomer insertion. unito.it For a branched alkene like this compound, these techniques could track the binding of the alkene to the catalyst surface and the subsequent transformations, distinguishing between different isomeric intermediates. Recent developments include combining FTIR and Raman into a single reactor-cell, allowing for simultaneous data acquisition that provides complementary information on catalyst structure and adsorbed species. nih.gov

UV-Vis Spectroscopy: This technique is particularly useful for detecting conjugated double-bond systems, such as allylic species that are often precursors to deactivating coke deposits in alkene oligomerization and other conversions. kaust.edu.sa An operando UV-vis study on propene oligomerization successfully identified the formation of dienes and cyclopentenyl cations as initial steps in a hydrocarbon pool mechanism that leads to catalyst deactivation. kaust.edu.sa This approach could be instrumental in studying the long-term stability of catalysts used in reactions involving this compound by monitoring the subtle formation of deactivating species.

X-ray Absorption Spectroscopy (XAS): As a synchrotron-based technique, XAS is highly element-specific and provides detailed information on the electronic state and local coordination environment of a catalyst's active metal center. researchgate.netosti.govacs.org Operando XAS can track changes in the oxidation state and geometry of metal nanoparticles during catalysis, which is critical for understanding redox cycles in reactions like selective oxidation or hydrogenation of branched alkenes. acs.org The ability to perform these experiments under relevant pressures and temperatures makes XAS invaluable for mechanistic studies. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging to implement under flowing gas or high-pressure liquid conditions, operando NMR provides detailed molecular structure information. rsc.org It has been used to identify active catalytic species in solution, for instance, clarifying the role of ruthenium hydride species in reductive amination. rsc.org For reactions involving this compound in the liquid phase, operando NMR could elucidate complex reaction networks and identify dissolved intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is uniquely sensitive to paramagnetic species, such as transition metal ions with unpaired electrons or organic radicals. researchgate.net Operando EPR is a powerful tool for tracking changes in the oxidation state of metal centers during catalysis and can quantify the number of active sites in real-time. researchgate.net This would be particularly relevant for reactions of this compound catalyzed by transition metals like nickel or chromium, where different oxidation states may exhibit vastly different activities and selectivities. researchgate.net

The integration of these techniques, often in multi-modal setups, represents a significant trend. researchgate.netosti.gov For example, combining X-ray microscopy with spectroscopy allows for the correlation of structural dynamics with catalytic activity at a nanoscale level. hummingbirdscientific.com The development of advanced reactor cells that accommodate multiple spectroscopic probes (e.g., simultaneous IR and Raman) is a key area of innovation, providing a more holistic view of the catalytic process. nih.govuu.nl

The table below summarizes the applicability of these advanced operando techniques for elucidating reaction mechanisms involving branched alkenes.

| Spectroscopic Technique | Information Obtained | Applicability to Branched Alkene Chemistry (e.g., this compound) | Key Research Findings Enabled |

| FTIR/Raman Spectroscopy | Vibrational modes of adsorbed species, identification of intermediates, reaction kinetics. youtube.comunito.it | Real-time monitoring of C=C bond transformations, isomerization, and surface-bound intermediates. | Determining polymerization kinetics; identifying roles of different oxygen species in catalysts. unito.itnih.gov |

| UV-Vis Spectroscopy | Electronic transitions, detection of conjugated systems (dienes, polyenes). kaust.edu.sa | Monitoring the formation of coke precursors and catalyst deactivation pathways. | Elucidating deactivation mechanisms in alkene oligomerization by identifying allylic intermediates. kaust.edu.saresearchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and bond distances of the catalytic metal center. acs.org | Tracking the dynamic state of metal active sites during hydrogenation, oxidation, or metathesis. | Following the speciation of metal nanoparticles during catalyst preparation and reaction. youtube.com |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure of species in solution, reaction pathways. rsc.org | Elucidating reaction mechanisms in homogeneous catalysis or liquid-phase heterogeneous catalysis. | Proposing reaction mechanisms by identifying active catalytic species in solution. rsc.org |

| Electron Paramagnetic Resonance (EPR) | Detection and quantification of paramagnetic species (e.g., metal ions, radicals). researchgate.net | Quantifying active sites and monitoring redox cycles in transition metal-catalyzed reactions. | Correlating catalyst oxidation state with productivity in propane oxychlorination. researchgate.net |

Looking forward, the combination of multi-modal operando spectroscopy with computational modeling and machine learning presents a powerful approach to accelerate catalyst design. researchgate.netosti.gov By feeding real-time experimental data into theoretical models, researchers can develop a deeper, molecular-level understanding of the reaction mechanisms governing the chemistry of branched alkenes like this compound. This synergy will be crucial for overcoming existing challenges in catalysis and developing the next generation of highly efficient and selective chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.